![molecular formula C13H14O4 B2644993 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane CAS No. 33208-47-8](/img/structure/B2644993.png)
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane is a chemical compound with the molecular formula C13H14O4 and a molecular weight of 234.251 g/mol. This compound is characterized by its unique tricyclic structure, which includes three oxygen atoms and a benzyloxy group. It is primarily used in research settings and is not intended for human or veterinary use.
Vorbereitungsmethoden
The synthesis of 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane typically involves multiple steps, starting with the preparation of the tricyclic core structure. This can be achieved through a series of cyclization reactions, often involving the use of protecting groups to ensure the correct formation of the tricyclic system. The benzyloxy group is then introduced through a benzylation reaction, which typically requires the use of benzyl chloride and a base such as sodium hydride.
Analyse Chemischer Reaktionen
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as hydroxide ions can replace the benzyl group, forming the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets within proteins, while the tricyclic core provides structural rigidity. This compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Benzyloxy-3,8,9-trioxa-tricyclo[4.2.1.0(2,4)]nonane include other tricyclic compounds with oxygen atoms in their structure, such as:
This compound analogs: These compounds have similar tricyclic structures but may differ in the substituents attached to the core.
Tricyclic ethers: Compounds with similar tricyclic frameworks but different functional groups.
Benzyloxy-substituted tricyclic compounds: These compounds share the benzyloxy group but may have different core structures.
The uniqueness of this compound lies in its specific combination of a tricyclic core with three oxygen atoms and a benzyloxy group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)6-14-10-9-7-15-13(16-9)12-11(10)17-12/h1-5,9-13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYNXNBLFZJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(O3)C(O1)O2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
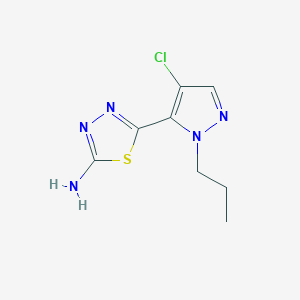
![4-[benzyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2644911.png)
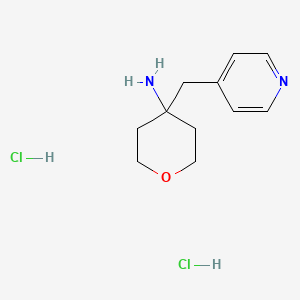
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2644913.png)
![5-[(4-Fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2644914.png)
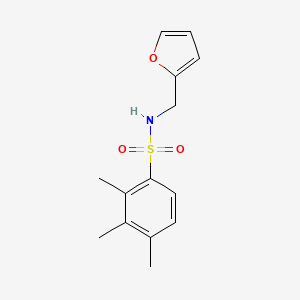
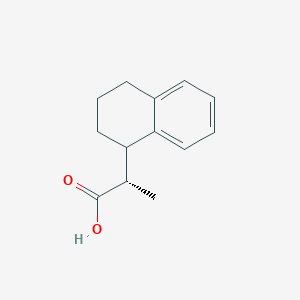
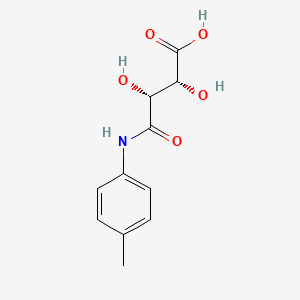
![ethyl 2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2644919.png)
![5-Amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2644920.png)
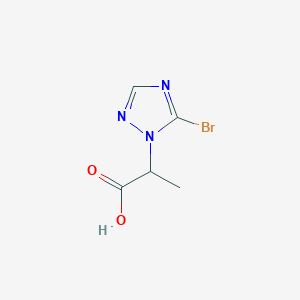
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride](/img/structure/B2644925.png)
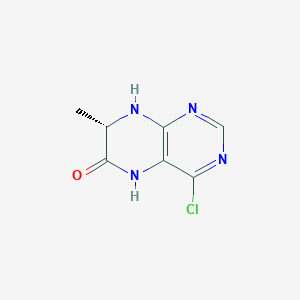
![5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644931.png)
